molecular formula I- B008971 Iodide ion CAS No. 100934-04-1

Iodide ion

Cat. No.: B008971
CAS No.: 100934-04-1
M. Wt: 126.9045 g/mol
InChI Key: XMBWDFGMSWQBCA-UHFFFAOYSA-M
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Description

Iodide is the ion form of iodine, represented as I⁻. It is a monatomic anion and is commonly encountered in various chemical compounds. Iodide is essential in many biological processes and is a crucial component in iodized salt, which helps prevent iodine deficiency in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Iodine can be reduced to iodide using hydrogen sulfide in an aqueous solution:

    From Iodine and Hydrogen Sulfide: I2+H2S2HI+S\text{I}_2 + \text{H}_2\text{S} \rightarrow 2\text{HI} + \text{S} I2​+H2​S→2HI+S

    Another method involves the reaction of iodine with hydrazine:

    From Iodine and Hydrazine: 2I2+N2H44HI+N22\text{I}_2 + \text{N}_2\text{H}_4 \rightarrow 4\text{HI} + \text{N}_2 2I2​+N2​H4​→4HI+N2​

    From Alcohols: Alcohols can be converted to alkyl iodides using reagents like sodium iodide in acetone or other solvents.

Industrial Production Methods

    Extraction from Seaweed: Historically, iodide was extracted from seaweed ashes by treating them with sulfuric acid.

    Electrolytic Reduction: Iodine can be reduced electrolytically to produce iodide ions in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

    Iodide can be oxidized to iodine:

    Oxidation: 2II2+2e2\text{I}^- \rightarrow \text{I}_2 + 2e^- 2I−→I2​+2e−

    Iodine can be reduced to iodide:

    Reduction: I2+2e2I\text{I}_2 + 2e^- \rightarrow 2\text{I}^- I2​+2e−→2I−

    Substitution: Iodide can participate in nucleophilic substitution reactions, such as converting alkyl chlorides to alkyl iodides.

Common Reagents and Conditions

    Oxidizing Agents: Chlorine, bromine, and other halogens can oxidize iodide to iodine.

    Reducing Agents: Hydrogen sulfide and hydrazine can reduce iodine to iodide.

    Solvents: Acetone and other polar aprotic solvents are commonly used in substitution reactions involving iodide.

Major Products

    Iodine: From oxidation reactions.

    Alkyl Iodides: From substitution reactions with alkyl halides.

Scientific Research Applications

Chemistry

    Catalysis: Iodide ions are used in various catalytic processes, including the synthesis of organic compounds.

    Redox Reactions: Iodide is involved in redox reactions, serving as a reducing agent.

Biology

Medicine

Industry

    Photography: Silver iodide is used in photographic emulsions.

    Water Purification: Iodide is used in water purification processes.

Mechanism of Action

Iodide exerts its effects primarily through its role in the synthesis of thyroid hormones. It is actively transported into thyroid cells via the sodium/iodide symporter. Once inside the cells, iodide is oxidized to iodine, which then iodinates tyrosine residues in thyroglobulin to form thyroid hormones .

Properties

IUPAC Name

iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HI/h1H/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBWDFGMSWQBCA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

I-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80912339
Record name iodide ion
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Molecular Weight

126.9045 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Iodide
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CAS No.

20461-54-5
Record name Iodide
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Record name Iodide ion
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Record name Iodide
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Record name IODIDE ION
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Record name Iodide
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Synthesis routes and methods I

Procedure details

To neat (2R)-N-(4-chlorophenyl)-4-methylthio-2-[(phenylmethoxy)carbonylamino]butanamide (2.0 g, 5.09 mmol) was added methyl iodide (10 ml, 161 mmol). The solution was allowed to stir for 48 hours. Methyl iodide was then removed under vacuum to yield (2R)-N-(4-chlorophenyl)-5-methyl-2-[(phenylmethoxy)carbonylamino]-5-thiahexanamide, iodide.
Name
(2R)-N-(4-chlorophenyl)-4-methylthio-2-[(phenylmethoxy)carbonylamino]butanamide
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Synthesis routes and methods II

Procedure details

In a second set of experiments, glucose oxidase (D-glucose:oxygen 1-oxidoreductase; EC 1.1.3.4) (1 mg/ml) and horseradish peroxidase (donor:hydrogen-peroxide oxidoreductase; EC 1.11.1.7) (0.5 mg/ml) made up in 10 mM sodium phosphate buffer, 150 mM NaCl, pH 7.4, was loaded into the inner reservoir of the mechanical device. The device ring was closed and rinsed under distilled water. The device was then placed in a beaker containing approximately 20 ml 150 mM potassium iodide and 100 mg/ml glucose made up in distilled water. No formation of elemental iodine, evident by the appearance of the yellow triiodide complex, occurred in the external medium even after leaving the ring submerged in the solution over a period of approximately 8 hours. At the end of the experiment, the ring was squeezed about its outer circumference to distort its shape into an ellipsoid. This latter operation triggered the appearance of triiodide in the external medium (verified as elemental iodine by chloroform extraction and identification of its characteristic violet color in chloroform), indicating that egress of glucose oxidase and horseradish peroxidase had occurred as a result of distortion of the ring, presenting the enzymes formerly contained within the inner reservoir to the substrates in the external medium. This allows for elemental iodine to be formed via oxidation of glucose and subsequent peroxidation of iodide in the external medium.
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Synthesis routes and methods III

Procedure details

To the heat gun dried flask under nitrogen was added 7-((4-methoxybenzyl)oxy)-2-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,8(2H)-dione (700 mg, 1.761 mmol) in N,N-dimethylacetamide (DMA) (10 mL) followed by (S)-4-tert-butyl 1-(4-methoxybenzyl) 2-(((Z)-(1-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)-2-(((5R,6R,7R)-3-(iodomethyl)-2-(((4-methoxybenzyl)oxy)carbonyl)-5-oxido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)amino)-2-oxoethylidene)amino)oxy)succinate (Example 1h) (1828 mg, 1.761 mmol) in N,N-dimethylacetamide (DMA) (10 mL). Mixture was heated at 40° C. for 3 h. Cooled and stored in fridge overnight. The mixture was cooled to −40° C. and N,N-dimethylformamide (DMF) (10 mL) was added followed by phosphorus tribromide (0.332 mL, 3.52 mmol) dropwise over 10 min. Stirred at −40° C. for 30 min. Poured into the cooled solution of 5% sodium chloride. The resulting solid was filtered and dried to give crude 1-(((6R,7R)-7-((Z)-2-((((S)-4-(tert-butoxy)-1-((4-methoxybenzyl)oxy)-1,4-dioxobutan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-2-(((4-methoxybenzyl)oxy)carbonyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-(2-(7-((4-methoxybenzyl)oxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)pyrrolidin-1-ium, Iodide (2.6 g, 1.832 mmol, 104% yield). LCMS: (M+H)+: 1420.8

Synthesis routes and methods IV

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Synthesis routes and methods V

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